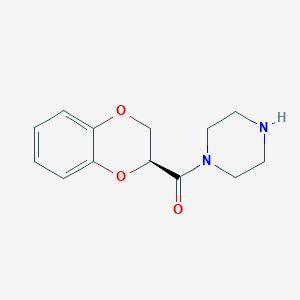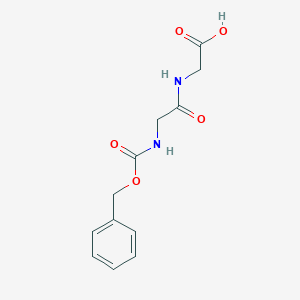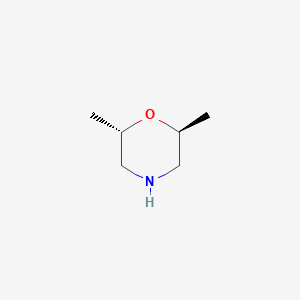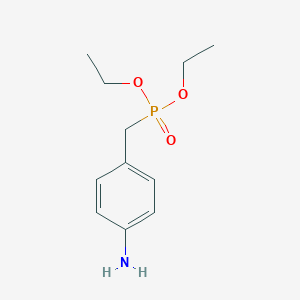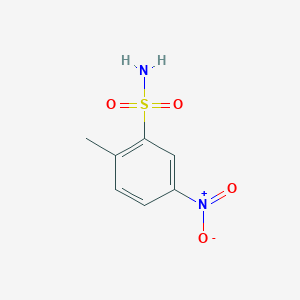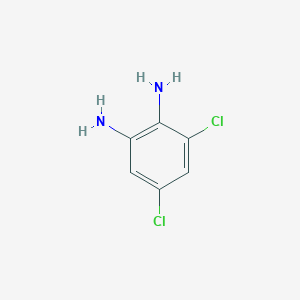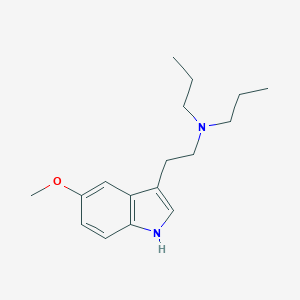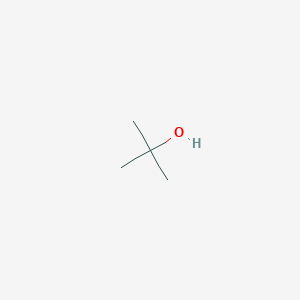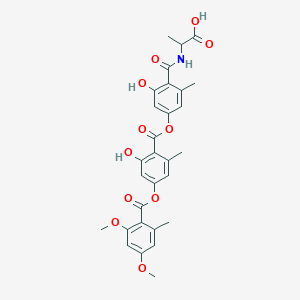
Sulfato de plata
Descripción general
Descripción
Silver sulfate is an inorganic compound with the chemical formula Ag₂SO₄. It is a white or slightly grayish crystalline solid at room temperature. This compound is odorless and photosensitive, meaning it can change when exposed to light. Silver sulfate is soluble in water, but its solubility decreases as the temperature decreases. It is also soluble in solutions of alkali chlorides, including sodium, potassium, and ammonium chloride, where it forms soluble complex ions .
Aplicaciones Científicas De Investigación
Silver sulfate has a variety of applications in scientific research:
Analytical Chemistry: It is used in polarography, a technique for measuring the current that flows in a solution as a function of an applied voltage.
Plating Processes: Silver sulfate provides a source of silver ions for processes such as silver plating and the manufacture of silver-containing chemicals.
Mecanismo De Acción
Target of Action
Silver sulfate, like other silver compounds, primarily targets bacterial cells . Silver ions bind to a broad range of targets, including nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins . This binding causes protein denaturation and enzyme inhibition .
Mode of Action
Silver sulfate’s mode of action is primarily through the disruption of bacterial cell walls and membranes . The silver ions in the compound interact with the bacterial cell wall and membrane, causing structural changes that lead to cell death .
Biochemical Pathways
It’s known that silver ions can cause protein denaturation and enzyme inhibition, which can disrupt various biochemical processes within the bacterial cell
Result of Action
The primary result of silver sulfate’s action is the death of bacterial cells . By disrupting the cell wall and membrane and inhibiting essential enzymes, silver sulfate causes structural and functional damage to the bacterial cell, leading to cell death .
Action Environment
The action of silver sulfate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the solubility and stability of silver sulfate . Additionally, the physical properties of nanoparticles, environmental conditions, and plant species can regulate the uptake process of silver nanoparticles in plants
Análisis Bioquímico
Biochemical Properties
Silver sulfate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. Silver ions (Ag⁺) released from silver sulfate can bind to thiol groups in proteins, leading to the inactivation of essential enzymes. This interaction disrupts the normal function of enzymes involved in cellular respiration and other metabolic processes . Additionally, silver ions can interact with DNA, leading to the inhibition of DNA replication and transcription .
Cellular Effects
Silver sulfate has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Silver ions released from silver sulfate can increase membrane permeability, leading to the leakage of cellular contents and disruption of ion gradients . This can result in cell de-energization and apoptosis. Furthermore, silver ions can induce the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Molecular Mechanism
The molecular mechanism of action of silver sulfate involves several pathways. Silver ions released from silver sulfate can bind to and inhibit the activity of enzymes by interacting with thiol groups and other functional groups in proteins . This inhibition can disrupt metabolic pathways and cellular processes. Additionally, silver ions can interact with DNA, leading to the inhibition of replication and transcription . The generation of ROS by silver ions further contributes to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of silver sulfate can change over time. Silver sulfate is relatively stable, but its antimicrobial activity can decrease due to the formation of silver chloride (AgCl) in the presence of chloride ions . Long-term exposure to silver sulfate can lead to the development of silver resistance in microorganisms, reducing its effectiveness as an antimicrobial agent . Additionally, prolonged exposure to silver ions can cause chronic toxicity in cells, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of silver sulfate vary with different dosages in animal models. At low doses, silver sulfate can exhibit antimicrobial properties without causing significant toxicity . At high doses, silver sulfate can cause toxic effects, including liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells . Threshold effects have been observed, where low doses are beneficial, but higher doses lead to adverse effects .
Metabolic Pathways
Silver sulfate is involved in various metabolic pathways, primarily through the release of silver ions. These ions can interact with enzymes and cofactors involved in cellular respiration and other metabolic processes . Silver ions can inhibit key enzymes in the electron transport chain, leading to a decrease in ATP production and disruption of cellular energy metabolism . Additionally, silver ions can affect the levels of metabolites and alter metabolic flux .
Transport and Distribution
Silver sulfate is transported and distributed within cells and tissues through various mechanisms. Silver ions can enter cells through ion channels and transporters . Once inside the cell, silver ions can bind to proteins and other biomolecules, affecting their localization and function . Silver ions can also accumulate in specific cellular compartments, such as lysosomes and mitochondria, where they can exert their toxic effects .
Subcellular Localization
The subcellular localization of silver sulfate and its effects on activity and function are crucial for understanding its mechanism of action. Silver ions can localize to various cellular compartments, including the cytoplasm, nucleus, mitochondria, and lysosomes . In the cytoplasm, silver ions can interact with enzymes and other proteins, disrupting their function . In the nucleus, silver ions can bind to DNA, inhibiting replication and transcription . In mitochondria, silver ions can disrupt the electron transport chain, leading to decreased ATP production and increased ROS generation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver sulfate can be synthesized by combining silver nitrate (AgNO₃) and a sulfate salt like sodium sulfate (Na₂SO₄) in an aqueous solution. The resulting precipitation reaction forms silver sulfate: [ 2AgNO₃ + Na₂SO₄ \rightarrow Ag₂SO₄ + 2NaNO₃ ]
Industrial Production Methods: In industrial settings, silver sulfate is often produced by treating an aqueous solution of silver nitrate with sulfuric acid: [ 2AgNO₃ + H₂SO₄ \rightarrow Ag₂SO₄ + 2HNO₃ ] The product is then purified by recrystallization from concentrated sulfuric acid, which helps to expel traces of nitrate .
Análisis De Reacciones Químicas
Types of Reactions: Silver sulfate undergoes various types of chemical reactions, including:
Oxidation and Reduction: Silver sulfate can be reduced to metallic silver and sulfur dioxide when heated.
Substitution Reactions: It can react with halides to form silver halides and a sulfate salt.
Common Reagents and Conditions:
Oxidation: Heating silver sulfate can lead to its decomposition, producing silver, silver oxide, and sulfur trioxide.
Substitution: Reacting silver sulfate with halide salts like sodium chloride can produce silver chloride and sodium sulfate.
Major Products Formed:
Reduction: Silver (Ag) and sulfur dioxide (SO₂).
Substitution: Silver halides (e.g., AgCl) and sulfate salts (e.g., Na₂SO₄).
Comparación Con Compuestos Similares
Silver Nitrate (AgNO₃): Like silver sulfate, silver nitrate is used in various chemical reactions and has antimicrobial properties.
Silver Chloride (AgCl): This compound is used in photographic processes and as an antimicrobial agent.
Silver Oxide (Ag₂O): Used in batteries and as a catalyst in chemical reactions.
Uniqueness of Silver Sulfate: Silver sulfate is unique due to its specific solubility properties and its use in polarography. Unlike silver nitrate, which is highly soluble in water, silver sulfate has a lower solubility, making it suitable for specific applications where controlled release of silver ions is required .
Propiedades
IUPAC Name |
disilver;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNVIBVEFVRZPJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2SO4, Ag2O4S | |
| Record name | SILVER SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | silver sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172884 | |
| Record name | Silver sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver sulfate is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Colorless lustrous solid; Turns gray on light exposure; [Hawley] White to gray odorless solid; [CAMEO] Fine white crystals; [MSDSonline] Fairly soluble in water; [Ullmann] | |
| Record name | SILVER SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
5.45 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | SILVER SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
10294-26-5, 19287-89-9 | |
| Record name | SILVER SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019287899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, silver(1+) salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disilver(1+) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulphuric acid, silver salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QG6HV4ZPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


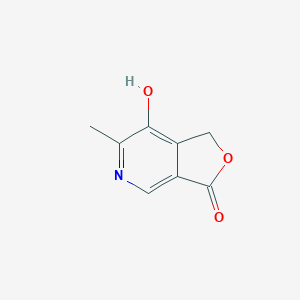
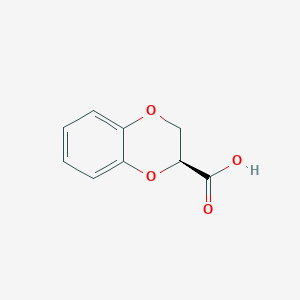
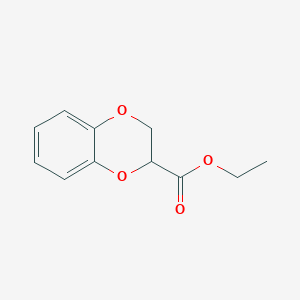
![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)
